molecular formula C6H11N B020088 1-Methyl-1,2,3,6-tetrahydropyridine CAS No. 694-55-3

1-Methyl-1,2,3,6-tetrahydropyridine

Cat. No. B020088
CAS RN: 694-55-3
M. Wt: 97.16 g/mol
InChI Key: AUFIRGPROMANKW-UHFFFAOYSA-N
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Description

1-Methyl-1,2,3,6-tetrahydropyridine is a chemical compound with the molecular formula C6H11N . It is also known by other names such as Pyridine, 1,2,3,6-tetrahydro-1-methyl-; N-Methyl-1,2,5,6-tetrahydropyridine; 1-Methyl-3-piperideine; 1,2,3,6-Tetrahydro-1-methylpyridine; 1,2,3,4-tetrahydro-1-methylpyridine .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,6-tetrahydropyridine is characterized by a tetrahydropyridine ring with a methyl group attached .


Physical And Chemical Properties Analysis

1-Methyl-1,2,3,6-tetrahydropyridine has a molecular weight of 97.1582 . More specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Modeling Parkinson's Disease : This compound is widely used as a model to investigate the abnormalities in the nigrostriatal system and to develop therapeutic approaches for Parkinson's syndrome. It induces a parkinsonian syndrome in primates, causing a loss of dopaminergic cells in the substantia nigra and ventral tegmental area, which closely resembles the condition in humans. It's beneficial for assessing the efficacy and side-effects of symptomatic treatments for Parkinson's disease and forms the basis for developing novel therapeutic strategies (Kitt et al., 1986) (Waters et al., 1987) (Bloem et al., 1990).

  • Neurotoxicity Studies : The compound is also used to understand the chemical pathways leading to neurotoxicity. It's a chemical intermediate in the metabolic activation of dopamine, which potentiates its autoxidation to dopamine quinone, and forms various products during oxidation that have implications in neurotoxicity (Chacón et al., 1987) (Soldatenkov et al., 2003).

  • Chemical Reactions and Synthesis : In a more chemistry-focused application, 1-Methyl-1,2,3,6-tetrahydropyridine is known for its ability to undergo aza Cope rearrangement, making it valuable in synthetic chemistry for constructing complex molecular structures (Gilchrist et al., 1993).

  • Pharmacology and Drug Development : Various derivatives of tetrahydropyridines, including this compound, have been synthesized and studied for their pharmacological properties, indicating potential as drug candidates. This research aids in understanding how structural changes in molecules can lead to different biological activities (Mateeva et al., 2005).

  • Understanding Disease Mechanisms : Studies involving this compound help in understanding the underlying mechanisms of diseases like Parkinson's, including the role of various neuronal activities, oxidation processes, and the impact of different toxins and substances on the brain (Mitchell et al., 1989) (Ferreira et al., 2020).

Safety And Hazards

1-Methyl-1,2,3,6-tetrahydropyridine is considered hazardous. Inhalation or contact with the material may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

Future Directions

Research on tetrahydropyridines (THPs), including 1-Methyl-1,2,3,6-tetrahydropyridine, is ongoing. The goal is to extend the database for structure-activity relationship (SAR) studies. Special attention is given to the introduction of varied substituents onto the THP ring system and its effect on their pharmacological properties, specifically as anti-inflammatory and anticancer agents .

properties

IUPAC Name

1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h2-3H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFIRGPROMANKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219525
Record name 1,2,3,4-Tetrahydro-1-methylpyridine
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Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,2,3,6-tetrahydropyridine

CAS RN

694-55-3
Record name 1-Methyl-1,2,3,6-tetrahydropyridine
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Record name 1,2,3,4-Tetrahydro-1-methylpyridine
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Record name 1-Methyl-3-piperideine
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Record name 1-Methyl-3-piperideine
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Record name 1,2,3,4-Tetrahydro-1-methylpyridine
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Record name 1,2,3,4-tetrahydro-1-methylpyridine
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Record name 1,2,3,4-Tetrahydro-1-methylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,2,3,6-tetrahydropyridine
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1-Methyl-1,2,3,6-tetrahydropyridine
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1-Methyl-1,2,3,6-tetrahydropyridine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-Methyl-1,2,3,6-tetrahydropyridine

Citations

For This Compound
434
Citations
N Naiman, H Rollema, E Johnson… - Chemical Research in …, 1990 - ACS Publications
Previous reports indicate that 4-benzyl-l-methyl-l, 2, 3, 6-tetrahydropyridine (BMTP), the benzyl analogue of the Parkinsonian inducing neurotoxinl-methyl-4-phenyl-l, 2, 3, 6-…
Number of citations: 22 pubs.acs.org
J Yu, N Castagnoli Jr - Bioorganic & medicinal chemistry, 1999 - Elsevier
The parkinsonian inducing drug 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is bioactivated in a reaction catalyzed by the flavoenzyme monoamine oxidase B (MAO-B) to form …
Number of citations: 12 www.sciencedirect.com
L Hall, S Murray, K Castagnoli… - Chemical research in …, 1992 - ACS Publications
The Parkinsonian-inducing neurotoxin l-methyl-4-phenyl-l, 2, 3, 6-tetrahydropyridine (MPTP) and close structural analogs are the only known cyclic tertiary amines with good …
Number of citations: 39 pubs.acs.org
YX Wang, N Castagnoli Jr - Journal of medicinal chemistry, 1995 - ACS Publications
The structural parameters responsible for the substrate and inhibitor selectivities of the monoamine oxidases (MAO) A and B remain poorly understood. This situation has improved …
Number of citations: 32 pubs.acs.org
T Herraiz, H Guillén, J Galisteo - BioMed Research International, 2013 - hindawi.com
Metabolic enzymes are involved in the activation/deactivation of the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyiridine (MPTP) neurotoxin and its naturally occurring analogs 2-…
Number of citations: 18 www.hindawi.com
C Franot, S Mabic, N Castagnoli Jr - Bioorganic & Medicinal Chemistry, 1997 - Elsevier
The MAO-B catalyzed α-carbon oxidation of amines has been proposed to proceed via either a single electron transfer (SET) or hydrogen atom transfer (HAT) pathway. In an attempt to …
Number of citations: 7 www.sciencedirect.com
JP O'Callaghan, DB Miller, JF Reinhard Jr - Brain research, 1990 - Elsevier
We used the dopaminergic neurotoxicant, 1-methyl-1,2,3,6-tetrahydropyridine (MPTP), as a tool to characterize the origins of astroglial response to injury. Radioimmunoassay of the …
Number of citations: 182 www.sciencedirect.com
Z Zhao, D Dalvie, N Naiman, K Castagnoli… - Journal of medicinal …, 1992 - ACS Publications
Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP Page 1 J. Med. Chem. 1992, 35, 4473-4478 4473 Design, Synthesis, and …
Number of citations: 38 pubs.acs.org
XX Li, Y Wang, QC Zheng, HX Zhang - Journal of Inorganic Biochemistry, 2016 - Elsevier
Two types of detoxification routes, N-demethylation to form 4-phenyl-1,2,3,6-tetrahydropyridine (PTP) and aromatic hydroxylation to generate 4-(4′-hydroxyphenyl)-1-methyl-1,2,3,6-…
Number of citations: 14 www.sciencedirect.com
K Nilsson, A HaUberg, E Pileblad… - Pharmacology & …, 1991 - Wiley Online Library
1‐Methyl‐3‐phenyl‐1,2,3,6‐tetrahydropyridine (M‐3‐PTP) is an analogue to the Parkinson‐producing dopaminergic toxin 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP). M‐3‐…
Number of citations: 1 onlinelibrary.wiley.com

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